

molecular structure of 4-Chloro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-2-(trifluoromethyl)quinoline
Cat. No.:	B157264

[Get Quote](#)

Technical Guide: 4-Chloro-2-(trifluoromethyl)quinoline

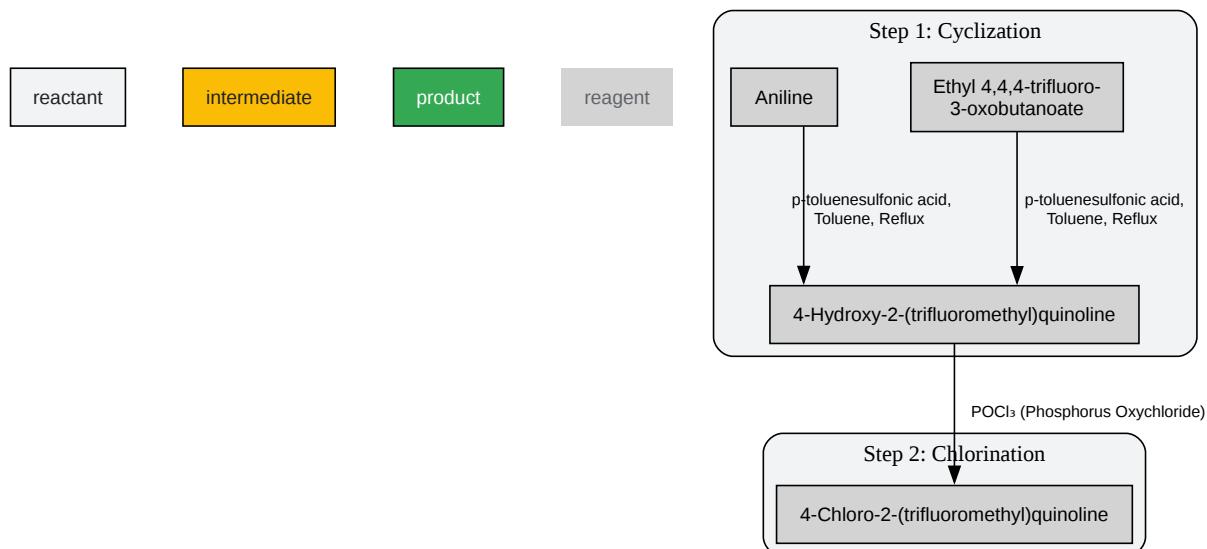
An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-(trifluoromethyl)quinoline**, a key heterocyclic building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, synthesis protocols, chemical reactivity, and safety information. Its utility as a versatile intermediate is highlighted, particularly in the creation of novel compounds with potential therapeutic applications.

Molecular Structure and Physicochemical Properties

4-Chloro-2-(trifluoromethyl)quinoline is a solid organic compound belonging to the substituted quinoline family. The structure features a quinoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in derivative compounds, making this a valuable synthon in medicinal chemistry.^{[1][2]}

Key identifying and physical properties are summarized in the table below.


Table 1: Physicochemical Properties of **4-Chloro-2-(trifluoromethyl)quinoline**

Property	Value	Source(s)
CAS Number	1701-24-2	[3]
Molecular Formula	C ₁₀ H ₅ ClF ₃ N	[3]
Molecular Weight	231.60 g/mol	[3]
Appearance	Solid	
Melting Point	34-38 °C	
SMILES String	FC(F)(F)c1cc(Cl)c2ccccc2n1	
InChI	1S/C10H5ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h1-5H	
InChIKey	ONNDFDQMHCNEGF-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for derivatization and process development. A common synthetic route involves a two-step process: the formation of a hydroxyquinoline intermediate followed by chlorination.

A plausible synthesis begins with the reaction of aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate to form the precursor, 4-hydroxy-2-(trifluoromethyl)quinoline.[4] This intermediate is then subjected to a chlorination agent, such as phosphorus oxychloride (POCl₃), to yield the final product, a technique common in quinoline chemistry.[2][5]

[Click to download full resolution via product page](#)

A plausible two-step synthetic workflow for **4-Chloro-2-(trifluoromethyl)quinoline**.

Experimental Protocol: Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline (Step 1)

This protocol is adapted from a known procedure for the synthesis of the hydroxy intermediate.

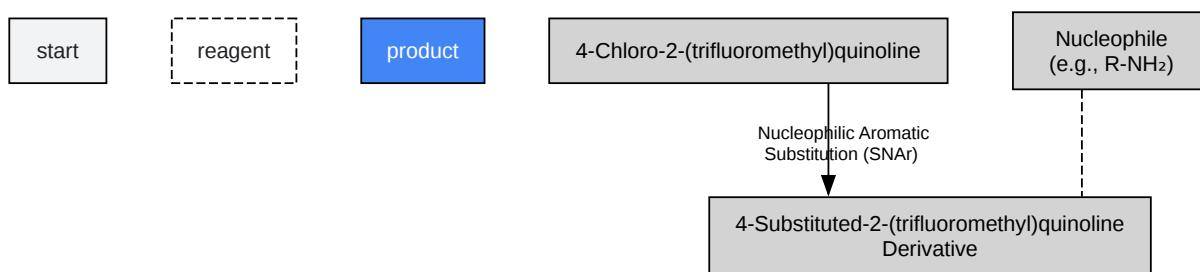
[4]

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), aniline (2.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene.
- Heating: Heat the mixture to 140°C and allow it to reflux overnight. Water generated during the reaction is collected in the Dean-Stark trap.

- Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Wash the solution sequentially with saturated aqueous NH_4HCO_3 , water, and saturated brine.
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude residue.
- Purification: Purify the residue using silica gel column chromatography (e.g., with a petroleum ether:ethyl acetate eluent) to yield 4-hydroxy-2-(trifluoromethyl)quinoline as a solid.[4]

General Protocol: Chlorination of 4-Hydroxyquinoline Intermediate (Step 2)

This is a generalized procedure based on standard methods for converting 4-hydroxyquinolines to 4-chloroquinolines.[2][5]


- Reaction Setup: In a fume hood, carefully add 4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl_3).
- Heating: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
- Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
- Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.
- Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Chemical Reactivity and Applications

The primary utility of **4-Chloro-2-(trifluoromethyl)quinoline** in drug development stems from its reactivity. The chlorine atom at the 4-position is an excellent leaving group, making the

compound highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to build more complex molecular scaffolds.

This reactivity is central to its role as a precursor for pharmacologically active agents, including potential anti-cancer and anti-inflammatory drugs.^{[1][2]} For instance, reaction with various primary or secondary amines yields a library of 4-aminoquinoline derivatives, a scaffold present in numerous therapeutic agents.^[6]

[Click to download full resolution via product page](#)

General reactivity pathway via Nucleophilic Aromatic Substitution (SNAr).

General Protocol: Synthesis of 4-Aminoquinoline Derivatives

This procedure is generalized from methods used for synthesizing related 4-aminoquinoline compounds.^{[2][6]}

- Reaction Setup: Dissolve **4-Chloro-2-(trifluoromethyl)quinoline** (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or neat (no solvent).
- Addition of Amine: Add the desired primary or secondary amine (1.0–2.0 eq). A catalytic amount of acid (e.g., HCl) may be added to facilitate the reaction.
- Heating: Heat the reaction mixture to reflux (or 120–130°C for neat reactions) and stir for 4–24 hours, monitoring progress by TLC.

- Work-up: Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and take the residue up in a solvent like dichloromethane.
- Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the pure 4-aminoquinoline derivative.

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not widely published, its characteristic analytical data can be predicted based on its structure and data from analogous compounds. Experimental verification is required for confirmation.

Table 2: Predicted Spectroscopic Data for **4-Chloro-2-(trifluoromethyl)quinoline**

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals expected in the δ 7.5-8.5 ppm range. Complex splitting patterns (multiplets, doublets, triplets) corresponding to the protons on the quinoline ring system.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals expected in the δ 120-150 ppm range.- C-Cl Carbon: Signal for the carbon attached to chlorine would be in the aromatic region.- C-CF₃ Carbon: Signal for the carbon attached to the CF₃ group would be observed, potentially as a quartet due to C-F coupling.- CF₃ Carbon: A distinct quartet signal due to one-bond C-F coupling.
IR Spectroscopy	<ul style="list-style-type: none">- C-F Stretch: Strong, characteristic absorption bands expected in the 1100-1350 cm⁻¹ region.- Aromatic C=C Stretch: Medium to weak bands around 1500-1600 cm⁻¹.- C-Cl Stretch: A band expected in the 1000-1100 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z \approx 231.- Isotopic Pattern: A characteristic M+2 peak at m/z \approx 233 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

Safety and Handling

4-Chloro-2-(trifluoromethyl)quinoline is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Table 3: GHS Safety Information

Category	Information	Source
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338	
Hazard Classifications	Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3	
Recommended PPE	N95-type dust mask, chemical safety goggles, gloves	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - [Google Patents](http://patents.google.com) [patents.google.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - [PMC](http://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [molecular structure of 4-Chloro-2-(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157264#molecular-structure-of-4-chloro-2-trifluoromethyl-quinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com